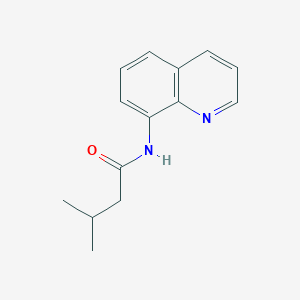

3-methyl-N-quinolin-8-ylbutanamide

货号:

B353587

CAS 编号:

1022018-57-0

分子量:

228.29g/mol

InChI 键:

LDVYAUZHBUADFJ-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

3-Methyl-N-quinolin-8-ylbutanamide is a quinoline-derived amide compound characterized by a butanamide backbone with a methyl substituent at the 3-position and a quinolin-8-yl group at the nitrogen terminus.

属性

CAS 编号 |

1022018-57-0 |

|---|---|

分子式 |

C14H16N2O |

分子量 |

228.29g/mol |

IUPAC 名称 |

3-methyl-N-quinolin-8-ylbutanamide |

InChI |

InChI=1S/C14H16N2O/c1-10(2)9-13(17)16-12-7-3-5-11-6-4-8-15-14(11)12/h3-8,10H,9H2,1-2H3,(H,16,17) |

InChI 键 |

LDVYAUZHBUADFJ-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)NC1=CC=CC2=C1N=CC=C2 |

规范 SMILES |

CC(C)CC(=O)NC1=CC=CC2=C1N=CC=C2 |

产品来源 |

United States |

相似化合物的比较

Key Observations :

- Substituent Effects : The methyl group in the target compound likely enhances lipophilicity compared to bulky electron-withdrawing groups (e.g., Cl, Br, CN) in analogs 3o–3q, which may reduce solubility but improve membrane permeability.

- Synthesis : Analogs 3o–3q employ Suzuki-Miyaura coupling with aryl boronic acids, whereas the methyl-substituted target may require alkylation or alternative coupling strategies.

- Physical State : Aryl-substituted analogs exhibit varied states (oils vs. solids), influenced by substituent polarity and crystallinity.

Sulfonamide-Containing Quinoline Derivatives

describes (E)-N-(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl)-benzenesulfonamides (e.g., IIIa). These differ significantly from the target compound:

Functional Implications :

- Electronic Effects : Sulfonamide groups (strong electron-withdrawing) in IIIa contrast with the electron-neutral amide in the target compound, altering reactivity and binding interactions.

- Biological Targets : Sulfonamides are often associated with enzyme inhibition (e.g., carbonic anhydrase), whereas amides may target proteases or receptors.

Research Findings and Implications

- Structural Flexibility: The N-(quinolin-8-yl)butanamide scaffold permits diverse substitutions, enabling tunability for drug discovery.

- Activity Trends : Electron-withdrawing groups (e.g., CN in 3q) may enhance stability but reduce bioavailability, whereas methyl groups balance lipophilicity and metabolic stability.

- Synthetic Challenges : Aryl-substituted analogs require transition-metal catalysis, whereas alkyl-substituted derivatives like the target compound may face steric challenges in synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。